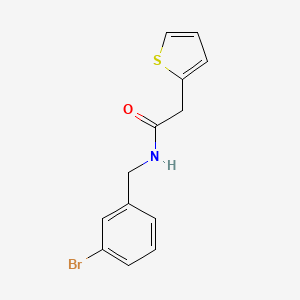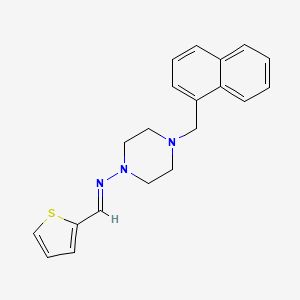![molecular formula C17H25N3O2 B5544169 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)
1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride, also known as TAK-659, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mécanisme D'action
1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride inhibits BTK by binding to the active site of the enzyme, preventing its phosphorylation and activation. BTK is a critical mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to decreased B-cell activation and proliferation, making it a promising therapeutic target for B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK-mediated signaling pathways, leading to decreased cell proliferation, survival, and migration. In preclinical studies, this compound has also been shown to induce apoptosis (cell death) in B-cell malignancies. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it an attractive candidate for clinical development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride is its potency and selectivity for BTK, which allows for more specific targeting of B-cell malignancies. This compound also has a favorable pharmacokinetic profile, which makes it easier to administer in preclinical studies. However, one limitation of this compound is its potential toxicity, which may limit its use in clinical trials. Additionally, the cost of synthesizing this compound may be a barrier to its widespread use in research.
Orientations Futures
There are several future directions for the development of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride. One potential application is in combination with other therapies, such as chemotherapy or immunotherapy, to enhance the anti-tumor activity of these agents. Another future direction is the development of this compound for the treatment of autoimmune diseases, such as rheumatoid arthritis or lupus, which are also mediated by B-cell receptor signaling. Finally, the optimization of this compound synthesis and formulation may improve its pharmacokinetic properties and reduce its toxicity, making it a more viable candidate for clinical development.
Méthodes De Synthèse
The synthesis of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride involves several steps, starting with the reaction of 4-morpholinebenzoyl chloride with 3-azepanamine to form the intermediate 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine. The intermediate is then treated with hydrochloric acid to obtain the dihydrochloride salt of this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also been shown to inhibit BTK-mediated signaling pathways, leading to decreased cell proliferation, survival, and migration.
Propriétés
IUPAC Name |
(3-aminoazepan-1-yl)-(2-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-14-5-3-4-8-20(13-14)17(21)15-6-1-2-7-16(15)19-9-11-22-12-10-19/h1-2,6-7,14H,3-5,8-13,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQMABUSEXFIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)C(=O)C2=CC=CC=C2N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile](/img/structure/B5544093.png)
![N-(3,4-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5544094.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5544104.png)
![rel-(3aS,6aS)-1-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544110.png)
![N-allyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5544123.png)

![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B5544127.png)
![4-{[(5-methyl-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5544134.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-methoxybenzoyl)oxime]](/img/structure/B5544141.png)

![3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5544165.png)
![rel-(3aS,6aS)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544183.png)
![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)